molecular formula C9H16ClNO6 B14512140 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate CAS No. 62581-13-9

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate

Katalognummer: B14512140
CAS-Nummer: 62581-13-9
Molekulargewicht: 269.68 g/mol
InChI-Schlüssel: PCTCFZSNNSZBKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The perchlorate anion is associated with the positively charged nitrogen atom, forming a stable ionic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with a suitable carboxylating agent, followed by the introduction of the perchlorate anion. One common method involves the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with chloroacetic acid under basic conditions to form the carboxylated intermediate. This intermediate is then treated with perchloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biologically active amines.

    Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting the central nervous system, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials, including ionic liquids and surfactants

Wirkmechanismus

The mechanism by which 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom can form electrostatic interactions with negatively charged sites on proteins, influencing their activity. Additionally, the bicyclic structure can provide steric hindrance, affecting the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is unique due to its combination of a quaternary ammonium center and a carboxylate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

62581-13-9

Molekularformel

C9H16ClNO6

Molekulargewicht

269.68 g/mol

IUPAC-Name

1-methyl-1-azoniabicyclo[2.2.2]octane-2-carboxylic acid;perchlorate

InChI

InChI=1S/C9H15NO2.ClHO4/c1-10-4-2-7(3-5-10)6-8(10)9(11)12;2-1(3,4)5/h7-8H,2-6H2,1H3;(H,2,3,4,5)

InChI-Schlüssel

PCTCFZSNNSZBKG-UHFFFAOYSA-N

Kanonische SMILES

C[N+]12CCC(CC1)CC2C(=O)O.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.